Sucrose acetate distearate

Description

Historical Context and Evolution of Research on Sucrose (B13894) Esters

The exploration of sucrose esters dates back to 1880 when the synthesis of sucrose octaacetate was first described. wikipedia.org This initial discovery paved the way for further investigations into the chemical modification of sucrose. In 1921, sucrose octapalmitate and sucrose octastearate were synthesized, both of which are sucrose fatty acid esters. wikipedia.org A significant advancement came in 1939 when it was proposed that sucrose fatty acid esters could serve as emulsifying agents. researchgate.netsci-hub.setandfonline.comnih.gov This realization opened up new avenues for their application in various industries.

The mid-20th century saw the development of more efficient synthesis methods. A key breakthrough was the invention of a transesterification process using dimethylformamide (DMF) as a solvent, which was later patented in 1952. wikipedia.orgumn.edu This method involved the reaction of triglycerides with sucrose and proved to be a promising route for the production of sucrose esters. wikipedia.org Over the years, research has continued to refine these synthetic processes, leading to the development of solvent-free methods and the use of less hazardous solvents like dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgumn.edu The evolution of synthetic techniques has been driven by the need for more cost-effective, efficient, and environmentally friendly production methods. umn.edu

Significance of Sucrose Acetate (B1210297) Distearate in Contemporary Academic Disciplines

Sucrose acetate distearate and other sucrose esters have garnered significant attention across a range of academic disciplines due to their versatile properties. Their amphipathic nature, which allows them to interact with both water and oil, makes them effective surfactants and emulsifiers. wikipedia.orgresearchgate.net This property is fundamental to their use in fields such as:

Material Science: Sucrose esters are investigated for their potential in creating novel materials. Their ability to form gels and act as stabilizers is being explored in the development of new formulations for various applications. researchgate.net For instance, they can be used to create both viscous macroemulsions and fluid nanoemulsions. researchgate.net

Chemistry: The synthesis and characterization of sucrose esters continue to be active areas of chemical research. sci-hub.setandfonline.comnih.gov Scientists are exploring new catalytic systems and reaction conditions to control the degree of esterification and the specific properties of the resulting compounds. wiley.comgoogle.comnih.gov

Pharmaceutical Sciences: In the pharmaceutical field, sucrose esters are being studied as excipients in drug delivery systems. nih.govnih.govetsu.edunih.gov Their ability to enhance the solubility and bioavailability of poorly water-soluble drugs is of particular interest. nih.govresearchgate.net For example, sucrose acetate isobutyrate has been investigated for creating amorphous glassy solutions of certain drugs to improve their dissolution. nih.gov

The "green" characteristics of sucrose esters, being derived from renewable resources like sucrose and fatty acids, further enhance their significance in the context of sustainable chemistry. sci-hub.seacs.org

Scope and Research Objectives for Scholarly Investigation

Current scholarly investigation into this compound and related compounds is focused on several key objectives:

Developing Novel Synthesis and Purification Techniques: A primary goal is to create more efficient, cost-effective, and environmentally benign methods for producing sucrose esters with specific degrees of substitution. sci-hub.seumn.edu This includes exploring enzymatic synthesis as an alternative to traditional chemical methods. sci-hub.setandfonline.comnih.gov

Characterizing Structure-Property Relationships: Researchers aim to gain a deeper understanding of how the chemical structure of sucrose esters, including the type and number of fatty acid chains, influences their physical and chemical properties. sci-hub.setandfonline.comnih.gov This knowledge is crucial for tailoring these compounds for specific applications.

Exploring New Applications: Scientists are continuously seeking new and innovative applications for sucrose esters. This includes their use as functional food ingredients, in advanced cosmetic formulations, and as components of novel biomaterials. researchgate.nettandfonline.comspecialchem.com

Investigating Biological Activities: Beyond their physical properties, the biological activities of sucrose esters are also a subject of research. researchgate.nettandfonline.com Studies have explored their potential antimicrobial, anti-inflammatory, and other biological effects. researchgate.nettandfonline.comsci-hub.se

Overview of Key Research Areas in this compound Chemistry

The chemistry of this compound is a multifaceted field with several key research areas:

Synthesis and Derivatization: This area focuses on the chemical reactions used to produce this compound and other sucrose esters. Researchers are investigating different catalysts, solvents, and reaction conditions to optimize the synthesis process. wikipedia.orgumn.edugoogle.com The goal is to achieve high yields and purity while minimizing by-products.

Physical and Chemical Characterization: A significant amount of research is dedicated to characterizing the properties of this compound. This includes determining its solubility, thermal stability, and emulsifying capabilities. wikipedia.orgresearchgate.net Techniques such as chromatography and spectroscopy are used to analyze the composition and structure of these compounds. researchgate.net

Applications in Emulsions and Formulations: The primary application of this compound stems from its ability to act as an emulsifier. wikipedia.orgspecialchem.com Research in this area focuses on its use in stabilizing emulsions in various products. specialchem.comresearchgate.net This includes studying its effectiveness in different systems and its interaction with other components in a formulation.

Interaction with Other Molecules: Understanding how this compound interacts with other molecules is crucial for its application. This includes its interaction with active pharmaceutical ingredients in drug delivery systems and with other components in cosmetic and food products. nih.govetsu.edu

Properties

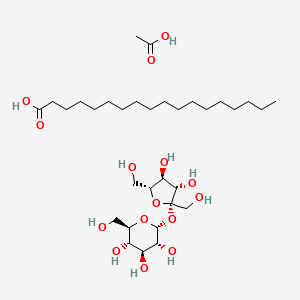

IUPAC Name |

acetic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C12H22O11.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2(3)4/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2;1H3,(H,3,4)/t;4-,5-,6-,7-,8+,9-,10+,11-,12+;/m.1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKYXPQPFRQYKL-CKYSXYJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153338 | |

| Record name | Acetylated sucrose distearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52439-69-7, 121684-92-2 | |

| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl, acetate octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52439-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylated sucrose distearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121684922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylated sucrose distearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLATED SUCROSE DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLW9XG1719 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Chemical Derivatization of Sucrose Acetate Distearate

Methodologies for Esterification and Acetylation of Sucrose (B13894)

The formation of sucrose esters is primarily achieved through esterification or transesterification reactions. Direct esterification with fatty acids is generally not favored for sucrose as the required acidic conditions and high temperatures can cause the cleavage of the glycosidic bond between the glucose and fructose (B13574) units. researchgate.netysu.am Consequently, transesterification is the most common industrial route. researchgate.netredalyc.org

Conventional methods for synthesizing sucrose esters, which can be adapted for sucrose acetate (B1210297) distearate, typically involve transesterification and can be categorized into several approaches.

Solvent-Based Processes: A prevalent method involves the transesterification of sucrose with fatty acid methyl esters (FAMEs) or triglycerides in the presence of a basic catalyst. wikipedia.org Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used because they can dissolve sucrose. wikipedia.orgresearchgate.net The reaction is typically catalyzed by bases such as potassium carbonate or sodium methoxide. wikipedia.orgresearchgate.net For instance, reacting sucrose and triglycerides at 90°C in DMSO can yield a mixture of sucrose esters. wikipedia.org The by-product of transesterification with FAMEs, methanol (B129727), can be removed by distillation to shift the reaction equilibrium towards the product. wikipedia.org While effective, the use of solvents like DMF is not suitable for food-grade products due to its toxicity. wikipedia.org

Melt Processes: To avoid organic solvents, solvent-free or "melt" processes have been developed. This method involves heating a mixture of molten sucrose and a fatty acid ester (like a triglyceride) with a basic catalyst, such as potassium carbonate or potassium soap. wikipedia.org High temperatures, often in the range of 110-190°C, are necessary to facilitate the reaction. ysu.amwikipedia.org A significant drawback of this method is the potential for sucrose degradation and caramelization at these elevated temperatures. wikipedia.orguctm.edu

Acyl Chloride/Anhydride Routes: Another classical approach is the reaction of sucrose with acyl chlorides or acid anhydrides. wikipedia.org For example, reacting sucrose with an acid chloride in the presence of pyridine (B92270) as a solvent can produce sucrose esters. wikipedia.org However, this method often results in low yields, dark-colored products requiring extensive purification, and is not economically viable for producing specific low-substitution esters like diesters. wikipedia.org The use of mixed carboxylic-palmitic anhydrides with a resin catalyst has also been explored. dss.go.th

The general mechanism for base-catalyzed transesterification involves the deprotonation of a sucrose hydroxyl group by the base, forming a sucrate anion. This nucleophilic anion then attacks the carbonyl carbon of the fatty acid ester, leading to a tetrahedral intermediate which subsequently collapses to form the sucrose ester and an alkoxide by-product.

| Method | Reactants | Typical Solvents | Catalysts | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Solvent-Based Transesterification | Sucrose + FAMEs/Triglycerides | DMF, DMSO wikipedia.org | K₂CO₃, NaOCH₃ wikipedia.org | Good conversion; can produce high monoester content. wikipedia.org | Use of toxic/hazardous solvents; product purification is complex. researchgate.netwikipedia.org |

| Melt Process | Sucrose + FAMEs/Triglycerides | None (Solvent-free) | Potassium Carbonate, Potassium Soap wikipedia.org | Avoids organic solvents. researchgate.net | High temperatures (170-190°C) can degrade sucrose; difficult catalyst removal. researchgate.netwikipedia.org |

| Emulsion Process | Sucrose + FAMEs | Propylene Glycol wikipedia.org | K₂CO₃, Fatty Acid Soap wikipedia.org | High yield (96%); high monoester content (85%). wikipedia.org | Requires solvent removal under vacuum. wikipedia.org |

| Acyl Chloride Route | Sucrose + Fatty Acid Chloride | Pyridine wikipedia.org | None (Pyridine acts as base) | Direct acylation. | Low yields; toxic solvent; extensive purification needed. wikipedia.org |

In response to the environmental drawbacks of conventional methods, greener synthetic routes have been developed. These approaches prioritize milder reaction conditions, reduced waste, and improved selectivity. researchgate.net

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation is an effective green chemistry tool for synthesizing sucrose esters. google.commdpi.com Ultrasound enhances chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. e3s-conferences.org This collapse generates localized "hot spots" with extremely high temperatures and pressures, which accelerates the reaction rate. e3s-conferences.org Studies have shown that ultrasound-assisted transesterification of sucrose with aliphatic esters can achieve good yields (73%) in significantly shorter reaction times (e.g., 2 hours) and at lower temperatures (e.g., 70°C) compared to conventional heating. mdpi.com This method also demonstrates excellent selectivity for monoesters. mdpi.com The key advantages include energy savings, shorter reaction times, and higher product yields. researchgate.net

Enzymatic Synthesis: Biocatalysis using enzymes like lipases and proteases offers a highly selective and environmentally friendly alternative for sucrose ester synthesis. dntb.gov.uaresearchgate.net These reactions are performed under mild conditions, which prevents the degradation of sucrose and reduces energy consumption. dntb.gov.ua Enzymes exhibit high regioselectivity, often targeting specific hydroxyl groups on the sucrose molecule. For instance, lipases from Candida antarctica can catalyze the esterification between sucrose and fatty acid methyl esters. researchgate.netresearchgate.net The main challenges for industrial-scale enzymatic synthesis are the high cost of enzymes and the immiscibility of polar sucrose with nonpolar fatty acid substrates, which often necessitates the use of co-solvents. researchgate.netgoogle.com

Regioselective Esterification Strategies and Product Isolation

Sucrose possesses three primary (C6, C1', C6') and five secondary (C2, C3, C4, C3', C4') hydroxyl groups, each with different reactivity. wikipedia.org Achieving a specific substitution pattern, such as in a particular isomer of sucrose acetate distearate, is a significant synthetic challenge. researchgate.net

Controlling the placement of acyl groups is crucial for determining the final properties of the sucrose ester. Regioselectivity can be influenced by the choice of catalyst, solvent, and acylating agent. researchgate.net

Enzymatic Catalysis: Enzymes are powerful tools for achieving high regioselectivity. Different enzymes can acylate different positions on the sucrose molecule. For example, proteases from Bacillus licheniformis have been used for the acryloylation of sucrose, yielding predominantly sucrose 1'-acrylate. dss.go.th Lipases often show a preference for the primary hydroxyl groups, particularly at the C6 position. nih.gov This selectivity allows for the synthesis of specific mono- or di-esters that are difficult to obtain through chemical methods. dntb.gov.ua For a mixed ester like this compound, a multi-step enzymatic process could be envisioned, where one type of esterification is performed first, followed by a second reaction with a different enzyme and acyl donor.

Chemical Strategies: In chemical synthesis, control is more challenging and often yields a mixture of isomers. researchgate.net The relative reactivity of the hydroxyl groups generally follows the order: C6 > C6' > C1'. The primary hydroxyls are more reactive than the secondary ones due to less steric hindrance. ysu.am By carefully controlling stoichiometry and reaction conditions (e.g., temperature, reaction time), it is possible to influence the degree of substitution. ysu.amredalyc.org For example, using a molar excess of sucrose relative to the acyl donor favors the formation of monoesters. mdpi.com To create a specific this compound, a strategy involving protecting groups could be employed. This would involve selectively blocking certain hydroxyl groups, performing the esterification with one of the acyl groups (e.g., stearoyl chloride), deprotecting, and then performing the second esterification (acetylation).

The product of a typical sucrose ester synthesis is a crude mixture containing the desired ester(s), unreacted sucrose, fatty acids, and catalyst residues. researchgate.net Isolating a specific isomeric form requires multi-step purification.

Solvent Extraction/Precipitation: A common initial purification step involves solvent extraction. For example, after a reaction in DMSO, the mixture can be treated with a solvent system like an alcohol-water mix. This causes the sucrose ester to precipitate, allowing it to be separated from the solvent and unreacted sucrose. researchgate.net The recovered precipitate can then be washed with a volatile organic solvent to remove residual impurities. researchgate.net Recrystallization from a suitable solvent, such as ethyl acetate, can further purify the monoester fraction. mdpi.com

Filtration and Centrifugation: Solid products and catalysts are often removed from the reaction mixture by simple filtration or centrifugation. wikipedia.orgresearchgate.net

Chromatography: For the separation of specific isomers and products with different degrees of substitution, chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and separation of sucrose ester isomers. researchgate.net For preparative scale, flash column chromatography over silica (B1680970) gel is an effective method to isolate highly pure fractions of specific monoesters or diesters. mdpi.com

| Method | Catalyst/Enzyme | Acyl Donor | Key Finding/Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Acryloylation | Protease from Bacillus licheniformis | Vinyl acrylate (B77674) | Reaction in pyridine yielded 70% sucrose monoacrylate (specifically 1'-acrylate) and 30% diacrylate after 5 days. | dss.go.th |

| Base-Catalyzed Transesterification | Disodium hydrogen phosphate | Vinyl esters (caprylate, laurate, etc.) | Yielded >85% product with ≥90% monoester content; 2-O-acylsucrose was the major product (≥60%). | mdpi.com |

| Ultrasound-Assisted Transesterification | Anhydrous K₂CO₃ | Fatty acid ethyl ester | Achieved 73% yield with excellent monoester selectivity (92-95% monoester after purification). | mdpi.com |

| Enzymatic Esterification | Candida antarctica lipase | Methyl ester from palm kernel oil | Achieved 90.45% yield of sucrose ester after 10 hours. | researchgate.net |

Derivatization for Functional Group Introduction and Polymerization Potential

The free hydroxyl groups on a partially substituted sucrose ester, such as this compound, provide reactive sites for further chemical modification or derivatization. This allows for the introduction of new functional groups and opens pathways to novel sucrose-based polymers. researchgate.net

Functional acylation is a straightforward method to introduce various functionalities. researchgate.net For example, reacting a sucrose ester with a molecule containing a polymerizable group, like an acrylate, can produce a monomer. Enzymatic synthesis has been successfully used to prepare sucrose acrylate esters by reacting sucrose with vinyl acrylate. dss.go.th These sucrose-based monomers can then be polymerized to create biodegradable polymers.

Furthermore, sucrose esters can be used as building blocks for polyesters and polyurethanes. researchgate.net The synthesis of sucrose polyesters can be achieved by condensing lower sucrose fatty acid esters (e.g., a diester) with fatty acids in the presence of a condensation agent like dicyclohexylcarbodiimide (B1669883) (DCC). This approach allows for the creation of highly substituted sucrose polyesters. The remaining hydroxyl groups on this compound could similarly be esterified with dicarboxylic acids or their derivatives to form cross-linked polyester (B1180765) networks, creating biodegradable materials with tailored properties.

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is insufficient specific and verifiable information available to generate a detailed article on the synthesis, chemical modification, and polymerizable derivatives of the specific compound "this compound."

While the compound "this compound" is mentioned in some industrial and patent documents as a type of sugar-based surfactant, detailed scientific studies outlining its precise synthesis, reaction parameters, and subsequent chemical modifications are not present in the available literature. google.com General methods for creating sucrose esters, such as sucrose stearates and sucrose acetates, are well-documented. wikipedia.orgysu.am These processes typically involve the esterification or transesterification of sucrose with fatty acids or their methyl esters. ysu.amassemblingsugars.frgoogle.com However, specific protocols for producing a mixed ester with both acetate and distearate groups on a single sucrose molecule are not described.

Consequently, information regarding the subsequent steps outlined in the requested article—strategies for further chemical modification and the exploration of polymerizable derivatives of this compound—is also unavailable. Research into the chemical derivatization and polymerization of sucrose esters is an existing field, but the findings are general to broader classes of sucrose esters and cannot be accurately attributed to the specific, and seemingly obscure, compound "this compound."

Due to the strict requirement for scientifically accurate and thorough content based on diverse and reliable sources, and the lack of such sources for this particular compound, it is not possible to fulfill the request as outlined. Generating content would require speculation and extrapolation from related compounds, which would not meet the required standards of accuracy and would constitute a departure from the specified subject.

Molecular Architecture and Conformational Analysis of Sucrose Acetate Distearate

Spectroscopic Characterization of Molecular Structure

Spectroscopic techniques are indispensable for elucidating the intricate structure of sucrose (B13894) acetate (B1210297) distearate, confirming the presence of key functional groups, and assessing its purity and molecular weight distribution.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in sucrose acetate distearate. The spectrum of this compound is a composite of the vibrations of the sucrose backbone, the appended acetate group, and the two long-chain stearate (B1226849) groups.

The most prominent absorption bands are expected to be the C=O stretching vibrations from the ester linkages, which are typically strong and sharp. The long alkyl chains of the stearate moieties will be evident from the characteristic C-H stretching and bending vibrations. The underlying sucrose structure contributes bands related to C-O stretching and residual O-H stretching if the sucrose molecule is not fully esterified.

Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3500 | O-H Stretching | Residual hydroxyl groups on the sucrose backbone |

| 2920-2960 | C-H Asymmetric Stretching | -CH₃ and -CH₂- groups of stearate and acetate |

| 2850-2870 | C-H Symmetric Stretching | -CH₃ and -CH₂- groups of stearate and acetate |

| ~1740-1750 | C=O Stretching | Ester carbonyl groups (acetate and stearate) |

| ~1465 | C-H Bending (Scissoring) | -CH₂- groups of stearate chains |

| ~1375 | C-H Bending (Symmetric) | -CH₃ groups of acetate and stearate |

| 1000-1300 | C-O Stretching | Ester and ether linkages |

This table represents expected values based on the functional groups present in the molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within the this compound molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure and determining the positions of the esterified groups.

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the protons on the sucrose backbone, the methyl protons of the acetate group, and the methylene (B1212753) and methyl protons of the stearate chains. The signals for the sucrose protons, typically found between 3.0 and 5.5 ppm, would be shifted downfield upon esterification. The long alkyl chains of the stearate groups would produce a large, overlapping signal complex between approximately 0.8 and 2.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the ester groups would appear significantly downfield. The carbons of the sucrose unit would be observed in the 60-105 ppm range, with their precise shifts dependent on the substitution pattern. The numerous carbons of the stearate chains would give rise to a series of signals in the aliphatic region of the spectrum.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group Moiety | Expected Chemical Shift (ppm) |

| ¹H | Sucrose ring protons | 3.0 - 5.5 |

| Acetate methyl protons (-COCH₃) | ~2.0 - 2.2 | |

| Stearate α-methylene protons (-OCOCH₂-) | ~2.2 - 2.4 | |

| Stearate methylene protons (-(CH₂)₁₅-) | ~1.2 - 1.6 | |

| Stearate terminal methyl protons (-CH₃) | ~0.8 - 0.9 | |

| ¹³C | Ester carbonyl carbons (C=O) | 170 - 175 |

| Sucrose anomeric carbons | 90 - 105 | |

| Other sucrose ring carbons | 60 - 85 | |

| Stearate and acetate carbons | 10 - 40 |

This table represents expected chemical shift ranges. Actual values can vary based on solvent and specific substitution patterns.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to assess the purity and distribution of different isomers in a sample. Due to the low volatility and thermal lability of sucrose esters, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.

Sucrose esters are often detected as sodium adducts ([M+Na]⁺) in ESI-MS. nih.gov The theoretical molecular weight of a specific this compound isomer can be calculated, and the mass spectrum would be expected to show a prominent peak corresponding to this value (plus the mass of sodium). Commercial samples, which are often mixtures of isomers with the acetate and stearate groups at different positions, may show a single peak representing the same molecular weight but could also contain other sucrose ester species, leading to a more complex spectrum. Collision-induced dissociation (CID) can be used to fragment the molecule, providing further structural information. nih.gov

Calculated Molecular Weights for a this compound Isomer (C₅₀H₉₂O₁₃)

| Ion Type | Formula | Calculated Mass (Da) |

| Neutral Molecule [M] | C₅₀H₉₂O₁₃ | 901.29 |

| Sodium Adduct [M+Na]⁺ | [C₅₀H₉₂O₁₃Na]⁺ | 924.28 |

| Potassium Adduct [M+K]⁺ | [C₅₀H₉₂O₁₃K]⁺ | 940.39 |

These values are calculated for a single representative isomer.

Stereochemical Aspects and Conformation Studies

The stereochemistry and conformational preferences of this compound are complex, stemming from the inherent chirality of the sucrose molecule and the conformational flexibility introduced by the ester groups.

The sucrose backbone of this compound is chiral, containing nine stereocenters. This inherent chirality is a fundamental aspect of its molecular architecture. The specific stereoisomer of sucrose used in its synthesis is D-glucose linked to D-fructose.

The esterification of the hydroxyl groups on the sucrose molecule with acetate and stearate groups does not typically create new stereocenters, but it results in a large number of constitutional isomers, depending on which of the eight available hydroxyl groups are substituted. The reactivity of the primary hydroxyl groups (at positions 6, 1', and 6') is generally higher than that of the secondary hydroxyls, leading to a non-random distribution of the ester groups in many synthetic preparations. The sheer number of possible isomers makes the isolation and characterization of a single stereoisomeric form of this compound exceptionally challenging.

Glycosidic Bond Torsion: The relative orientation of the glucose and fructose (B13574) rings is defined by the torsion angles (φ and ψ) of the α-(1→2) glycosidic bond. In unmodified sucrose, there is a preferred conformation, but the bulky stearate groups can introduce steric hindrance that may alter this preference.

Ring P puckering: Both the glucopyranose and fructofuranose rings are not planar and exist in various puckered conformations (e.g., chair for glucose, envelope or twist for fructose). The nature and position of the ester substituents can influence the equilibrium between these puckered forms.

Acyl Chain Conformation: The long stearate chains are highly flexible and can adopt numerous conformations. In nonpolar solvents, these chains are likely to be in a more extended, random coil state. In more polar environments, they may exhibit hydrophobic aggregation.

The conformational dynamics of the core sucrose unit have been studied, and it is known that the molecule can exist in different conformational states. The introduction of the bulky and flexible stearate chains, along with the smaller acetate group, would be expected to influence the energy landscape of these conformations, potentially favoring certain arrangements to minimize steric clashes and optimize solvent interactions.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structure, dynamics, and electronic properties of molecules at an atomic level. For a complex molecule like this compound, which combines a flexible disaccharide with two long-chain fatty acids and an acetate group, these methods are invaluable for understanding its three-dimensional structure and how this structure dictates its physicochemical properties.

Quantum mechanics (QM) offers a fundamental approach to understanding the electronic structure of molecules, which in turn governs their reactivity, stability, and spectroscopic properties. Methods like ab initio calculations and Density Functional Theory (DFT) are employed to solve the Schrödinger equation for a given molecule, providing detailed information about electron distribution and molecular orbitals.

For the sucrose moiety, QM calculations have been instrumental in understanding its conformational preferences. The most stable conformer of sucrose has been shown through both DFT and Molecular Mechanics to closely resemble its crystalline structure. nih.gov This stability is attributed to intramolecular hydrogen bonds and hyperconjugation effects across the glycosidic bond. nih.gov Ab initio and combined QM/MM (Quantum Mechanics/Molecular Mechanics) studies have been used to create energy surfaces for sucrose, which help in predicting the distribution of observable geometries. nih.gov

When considering this compound, the addition of the acetate and distearate groups significantly alters the electronic landscape of the parent sucrose molecule. DFT studies on other carbohydrate fatty acid esters have shown that the nature and position of the acyl groups can influence the molecule's reactivity. dergipark.org.tr For this compound, QM calculations would be expected to show a significant redistribution of electron density. The ester linkages introduce polar carbonyl groups, and the long, nonpolar stearate chains would exhibit distinct electronic characteristics from the hydrophilic sucrose core.

Key Parameters from Quantum Mechanical Calculations for Sucrose Analogs

| Parameter | Significance | Typical Findings for Sucrose/Sugar Esters |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitability. A smaller gap suggests higher reactivity. | In sugar esters, the position of esterification can alter the HOMO-LUMO gap, thereby influencing reactivity. dergipark.org.tr |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, indicating sites for electrophilic and nucleophilic attack. | For sucrose, the hydroxyl groups are regions of negative potential, while for esters, the carbonyl oxygens are also electron-rich centers. |

| Atomic Charges | Quantifies the partial charge on each atom, providing insight into polarity and intermolecular interactions. | The oxygen atoms of the sucrose backbone and the ester groups carry significant negative partial charges. |

This table is generated based on principles of quantum chemistry applied to sucrose and its esters, as direct data for this compound is not available.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, solvent interactions, and the formation of intermolecular bonds.

MD simulations of sucrose in aqueous solutions have revealed that it is a dynamic molecule, with the crystal conformation being the most dominant in dilute solutions. nih.gov These simulations highlight the importance of intramolecular hydrogen bonds in stabilizing the sucrose structure, although these bonds can be weakened in aqueous environments, allowing for conformational flexibility. nih.govnih.gov The glycosidic linkage, in particular, is a source of flexibility. nih.gov

In contrast, in a nonpolar solvent or in the presence of lipids, the stearate chains would extend and interact favorably with the surrounding medium, while the sucrose head would adopt a more compact conformation. MD simulations can quantify these interactions by calculating radial distribution functions between different parts of the molecule and the solvent, and by analyzing the hydrogen bonding network. scispace.com

Expected Intermolecular Interactions of this compound from MD Simulations

| Interaction Type | Description | Significance for this compound |

| Hydrogen Bonding | The interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. | The remaining free hydroxyl groups on the sucrose moiety can form hydrogen bonds with water or other polar molecules. The carbonyl oxygens of the ester groups can also act as hydrogen bond acceptors. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The long stearate chains will primarily interact with nonpolar molecules and with each other through van der Waals forces. These interactions are crucial for the aggregation and self-assembly of the molecule. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | In aqueous environments, the stearate chains will drive the molecule to orient itself to minimize their exposure to water, a key factor in its emulsifying properties. |

This table is generated based on the principles of molecular dynamics simulations applied to amphiphilic molecules like sucrose esters.

Computational modeling can be used to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). wikipedia.org These models use molecular descriptors, derived from the chemical structure, to predict various physicochemical properties and biological activities. wikipedia.org

For sucrose esters, a key property is the hydrophilic-lipophilic balance (HLB), which determines their function as emulsifiers. The HLB is directly related to the molecular structure, specifically the number and type of fatty acid chains attached to the sucrose molecule. wikipedia.org Generally, a higher degree of esterification leads to a lower HLB and increased lipophilicity. wikipedia.org

Molecular Weight and Volume: Basic descriptors related to size.

Topological Descriptors: Numerical values derived from the graph representation of the molecule, which describe its connectivity and branching.

Quantum Chemical Descriptors: Properties like dipole moment, polarizability, and HOMO/LUMO energies, which are related to the molecule's electronic nature.

3D Descriptors: Parameters that describe the three-dimensional shape of the molecule.

These descriptors could then be used to build a model that correlates the structure of this compound with its emulsifying properties, its interaction with cell membranes, or other relevant activities. The development of such models would be highly valuable for designing new sucrose esters with tailored functionalities. nih.gov

Rheological and Interfacial Phenomena of Sucrose Acetate Distearate Systems

Fundamental Rheological Behavior and Viscoelastic Properties

The rheological characteristics of sucrose (B13894) ester solutions are complex and are influenced by factors such as concentration, temperature, and the solvent system. While specific data for sucrose acetate (B1210297) distearate is limited, general principles observed for sucrose esters, particularly those with long fatty acid chains and the closely related sucrose acetate isobutyrate (SAIB), provide valuable insights. These systems often exhibit viscoelastic behavior, indicating both liquid-like (viscous) and solid-like (elastic) properties.

The concentration of sucrose esters in a solution is a primary determinant of its viscosity. Generally, an increase in the concentration of sucrose solutions leads to a proportional increase in viscosity. researchgate.netundip.ac.id This is attributed to increased intermolecular interactions and friction. For instance, studies on aqueous sucrose solutions have demonstrated a clear trend of rising viscosity with higher concentrations. undip.ac.idresearchgate.net Similarly, for related compounds like sucrose acetate isobutyrate (SAIB), viscosity is highly dependent on its concentration in a given solvent. nih.gov At low concentrations, these solutions may exhibit Newtonian behavior, where viscosity is independent of the shear rate. However, as concentration increases, they can transition to non-Newtonian, shear-thinning behavior, where viscosity decreases with an increasing shear rate.

Table 1: Effect of Sucrose Concentration on Viscosity in Aqueous Solutions at 303 K

This table is illustrative of the general trend for sucrose solutions and is based on data for aqueous sucrose solutions. researchgate.net

Temperature has a significant impact on the rheological properties of sucrose ester systems. Typically, for liquids and solutions, viscosity decreases as temperature increases. This is because higher thermal energy leads to weaker intermolecular forces, allowing molecules to move more freely. This behavior is observed in solutions of SAIB, where a significant reduction in viscosity occurs with an increase in temperature. nih.govatamanchemicals.com For instance, at room temperature, SAIB is a highly viscous liquid, but its viscosity drops sharply upon heating. atamanchemicals.com However, some aqueous solutions of sucrose esters can exhibit an unusual rheological behavior where viscosity initially increases with temperature up to a certain point before decreasing. arxiv.org This phenomenon is linked to changes in micellar structures and dehydration of the hydrophilic sucrose head. arxiv.org

Table 2: General Temperature Effect on Viscosity of Sucrose Ester Solutions

This table represents the generally observed inverse relationship between temperature and viscosity for many sucrose ester solutions. nih.govatamanchemicals.com

Interfacial Tension and Emulsification Mechanisms

The amphipathic nature of sucrose acetate distearate, possessing both a hydrophilic sucrose head and two lipophilic stearate (B1226849) tails, makes it an effective surface-active agent. This allows it to function at the interface between immiscible liquids, such as oil and water, reducing interfacial tension and stabilizing emulsions.

When introduced into a system of two immiscible liquids, this compound molecules preferentially migrate to the interface. The hydrophilic sucrose portion orients towards the aqueous phase, while the lipophilic fatty acid chains extend into the oil phase. This adsorption at the oil-water interface disrupts the cohesive forces between the molecules of each phase, leading to a reduction in interfacial tension. The extent of this reduction depends on the concentration of the sucrose ester at the interface. As more molecules adsorb, the interfacial tension decreases until the interface becomes saturated and micelles may begin to form in the bulk phase. The effectiveness of a sucrose ester in reducing interfacial tension is related to its molecular structure; for instance, sucrose oleate has been shown to cause a significant decrease in interfacial tension. bohrium.com

Sucrose esters stabilize emulsions through several mechanisms. The primary mechanism is the formation of a protective film at the surface of the dispersed droplets, which acts as a physical barrier preventing them from coalescing. youtube.com This interfacial film can also impart an electrostatic charge to the droplets, leading to repulsion and further enhancing stability. nih.gov The stability and type of emulsion formed (oil-in-water or water-in-oil) are strongly influenced by the hydrophilic-lipophilic balance (HLB) of the sucrose ester. wikipedia.org this compound, with two long stearate chains, is a hydrophobic molecule with a low HLB value, making it particularly effective for stabilizing water-in-oil (W/O) emulsions. wikipedia.org In these emulsions, the sucrose ester forms a crystalline network at the oil-water interface, which can improve the viscoelasticity and resistance to deformation of the system.

Role in Foaming and Foam Stability

This compound, as a member of the sucrose ester family, plays a significant role in the formation and stabilization of foams. The stability of foams is influenced by the ability of the surfactant to form a protective layer at the air-water interface, which resists drainage, coalescence, and disproportionation.

Research on related sucrose esters, such as sucrose stearate, provides insights into the mechanisms at play. For instance, foams stabilized by sucrose palmitate or stearate have demonstrated exceptional stability, lasting for more than 100 days at room temperature. researchgate.net This remarkable stability is attributed to the gelation of the aqueous phase and the formation of a solid adsorption layer at the interface, which can prevent water drainage and slow down the process of Ostwald ripening. researchgate.net

In cosmetic applications, combinations of sucrose esters, including sucrose distearate, are used to create stable mousses. These formulations must maintain their structure over a long shelf-life, under varying temperature conditions, and resist physical shock. mdpi.com The use of sucrose esters as the primary emulsifier is advantageous due to their ability to stabilize the oil-in-water emulsion that forms the basis of the mousse, incorporating a significant volume of air. mdpi.com The stability of these cosmetic mousses, which can be considered a form of foam, is a testament to the effectiveness of sucrose esters in creating robust interfacial films.

The table below summarizes findings on the stability of foams and cosmetic mousses formulated with sucrose esters.

| Formulation Component | Observation | Implication for Stability |

| Sucrose Palmitate/Stearate | Foams stable for >100 days | Formation of a solid adsorption layer and gelled aqueous phase prevents drainage and Ostwald ripening. researchgate.net |

| Sucrose Monostearate and Distearate | Stable cosmetic mousse (up to 3 years) | Effective stabilization of the air-water and oil-water interfaces in a complex emulsion system. mdpi.com |

Surface Wetting and Spreading Characteristics

The ability of a liquid to wet and spread over a surface is governed by the interplay of cohesive and adhesive forces, which are influenced by the presence of surfactants like this compound. Surfactants reduce the surface tension of the liquid, allowing it to spread more easily across a solid surface.

Sucrose esters, including sucrose distearate, are known to possess good wetting properties. d-nb.info This characteristic is crucial in applications where intimate contact between a liquid formulation and a solid surface is required. For example, in cosmetic and personal care products, sucrose esters improve the spreading properties of creams and lotions on the skin. conicet.gov.aracs.org By reducing the greasy sensation of heavy oils and butters, they contribute to a lighter skin feel and more uniform application. acs.org

The table below outlines the observed effects of sucrose esters on wetting and spreading in different applications.

| Application | Effect of Sucrose Esters | Source |

| Cosmetic Creams | Improved spreading properties and reduced greasy feel. | acs.org |

| Personal Care Formulations | Enhanced spreadability and improved after-feel. | conicet.gov.ar |

| General Wetting | Good wetting properties and surface activity. | d-nb.info |

Solid State Behavior and Crystallization Science of Sucrose Acetate Distearate

Polymorphism and Amorphous State Characterization

Sucrose (B13894) acetate (B1210297) distearate is a compound capable of existing in multiple solid-state forms, including ordered crystalline structures and disordered amorphous states. The characterization of these forms is critical for its application, particularly in pharmaceuticals where the solid state of an excipient can influence the stability and bioavailability of a drug product.

X-ray powder diffraction (XRPD) is a fundamental technique for distinguishing between crystalline and amorphous materials. improvedpharma.com Crystalline solids, with their long-range molecular order, produce a distinct diffraction pattern characterized by sharp peaks at specific angles (Bragg peaks). improvedpharma.comulisboa.pt In contrast, amorphous materials lack this ordered structure and consequently exhibit a diffuse, broad halo in their XRPD pattern. improvedpharma.comresearchgate.net

Studies utilizing XRPD have confirmed the amorphous, or glassy, nature of sucrose acetate isobutyrate (SAIB), a structurally related compound, which shows characteristic halo diffractograms. nih.gov When sucrose acetate distearate is used in amorphous solid dispersions (ASDs), XRPD is essential to verify that the active pharmaceutical ingredient (API) has been successfully converted from its crystalline to an amorphous state within the carrier. researchgate.net For instance, in dispersions of tacrolimus (B1663567) with SAIB, the disappearance of the drug's characteristic crystalline peaks confirms the formation of a co-amorphous system. nih.govsemanticscholar.org The absence of these peaks indicates that the drug is molecularly dispersed and stabilized in its high-energy amorphous form. nih.govsemanticscholar.orgmdpi.com

The degree of crystallinity can be monitored by observing the intensity of these characteristic peaks; a decrease in peak height suggests a reduction in the crystalline fraction. nih.gov This analysis is crucial during stability studies to detect any potential recrystallization of the drug over time. semanticscholar.orgmdpi.com

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal transitions of materials, such as glass transitions and melting. ulisboa.pt For amorphous materials like this compound, the glass transition temperature (Tg) is a key parameter. The Tg represents the temperature at which an amorphous solid transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov This transition is observed as a step change in heat capacity on a DSC thermogram. ulisboa.pt

DSC analysis of amorphous sucrose shows a glass transition, which can be followed by a crystallization exotherm and a subsequent melting endotherm if the sample is heated further. researchgate.net The Tg is not a fixed point but can be influenced by the thermal history of the sample, including the heating and cooling rates used during its preparation and analysis. tainstruments.comnih.govresearchgate.net

In the context of ASDs, DSC is used to confirm the amorphous nature of the dispersed drug. A crystalline drug will show a sharp melting endotherm at its melting point (Tm). semanticscholar.org When the drug is amorphously dispersed in this compound, this melting peak disappears, and a single glass transition temperature for the mixture is often observed, indicating a homogeneous dispersion. nih.govsemanticscholar.org For example, in studies with tacrolimus and SAIB, the sharp melting peak of the drug at 131.5 °C vanished in the co-amorphous dispersion, confirming the phase transformation. nih.govsemanticscholar.org The Tg of the dispersion is critical for its stability, as molecular mobility increases significantly above this temperature, raising the risk of crystallization. nih.gov

Table 1: Thermal Transitions of Sucrose and Tacrolimus

| Compound | Thermal Event | Temperature (°C) | Technique |

| Amorphous Sucrose | Glass Transition (Tg) | ~74 | DSC researchgate.net |

| Crystalline Sucrose | Melting (Tm) | ~190 | DSC researchgate.net |

| Crystalline Tacrolimus | Melting (Tm) | 131.5 | DSC nih.govsemanticscholar.org |

| Amorphous Tacrolimus in SAIB | Melting (Tm) | Absent | DSC nih.govsemanticscholar.org |

Kinetics and Thermodynamics of Crystallization

The amorphous state is thermodynamically unstable and possesses a natural tendency to revert to a more stable, crystalline form. nih.gov Understanding the kinetics and thermodynamics of this process is vital for ensuring the long-term stability and efficacy of products containing amorphous this compound.

A primary application of this compound in pharmaceuticals is as a carrier in amorphous solid dispersions (ASDs) to inhibit the crystallization of poorly soluble drugs. google.com The high energy of the amorphous form enhances drug solubility, but this benefit is lost if the drug crystallizes over time. google.com

This compound helps stabilize the amorphous drug through several mechanisms:

Anti-plasticization: It increases the glass transition temperature (Tg) of the mixture, keeping the dispersion in a glassy state with low molecular mobility at storage temperatures. nih.gov

Molecular Interactions: It can form intermolecular interactions, such as hydrogen bonds, with the drug molecules. nih.gov These interactions energetically stabilize the drug in its amorphous form and hinder its ability to self-assemble into a crystal lattice.

Steric Hindrance: The bulky nature of the this compound molecule can physically prevent the drug molecules from arranging into an ordered crystalline structure.

The effectiveness of a polymer as a crystallization inhibitor is specific to the drug-polymer combination. purdue.edu Studies have shown that excipients like sucrose acetate isobutyrate (SAIB) can successfully prevent the crystallization of drugs like tacrolimus and aprepitant (B1667566) in ASDs, thereby maintaining their amorphous state and enhancing bioavailability. nih.govresearchgate.net

The physical stability of amorphous this compound and its dispersions is a critical quality attribute, influenced by several environmental and formulation factors.

Temperature: Temperature is a primary factor affecting stability. Storing an amorphous material above its glass transition temperature (Tg) leads to a significant increase in molecular mobility, which can accelerate crystallization. researchgate.net Therefore, storage well below the Tg is crucial for maintaining the amorphous state.

Humidity: Water acts as a potent plasticizer for many amorphous materials. researchgate.net Absorption of moisture from the environment can depress the Tg of the system, potentially bringing it close to the storage temperature and increasing the risk of phase separation and crystallization. researchgate.net Stability studies on co-amorphous formulations of tacrolimus with SAIB have shown that the amorphous form can remain stable even under accelerated conditions of high temperature (40 °C) and relative humidity (75% RH). nih.govsemanticscholar.orgmdpi.com

Drug Loading: In an ASD, the concentration of the drug within the carrier matrix is a key consideration. Higher drug loadings increase the thermodynamic driving force for crystallization. If the drug concentration exceeds its solubility within the this compound matrix, the risk of phase separation and subsequent crystallization increases.

Microstructure and Morphology Studies

The microstructure and particle morphology of this compound are important physical properties that can influence its performance in various applications. Techniques like Scanning Electron Microscopy (SEM) are commonly used to visualize these characteristics.

When amorphous dispersions are produced using methods like spray drying, they often form spherical particles. nih.gov The morphology of these particles, including their surface texture, size, and shape, can provide insights into the manufacturing process and the physical state of the material. For instance, spray-dried sucrose often results in spherical particles with a smooth surface, which is characteristic of an amorphous state. researchgate.net In contrast, raw, crystalline sucrose may appear as elongated particles with a rougher surface. researchgate.net

The internal structure, or microstructure, is also of interest. Techniques such as Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) can be used to examine the internal porosity and wall thickness of spray-dried particles. nih.gov The morphology of particles in an ASD can affect critical quality attributes such as powder flow, compressibility, and dissolution kinetics. researchgate.net A uniform, non-crystalline appearance under high magnification helps confirm the homogeneity of the amorphous dispersion.

Electron Microscopy for Particle Morphology and Internal Structure

Electron microscopy, particularly cryo-scanning electron microscopy (cryo-SEM), is a powerful technique for visualizing the three-dimensional morphology and microstructure of crystalline networks involving sucrose esters. nih.govugent.be This method allows for the examination of samples in their frozen, hydrated state, preserving the native structure of the crystal networks.

Table 1: Microstructural Observations of Fat Crystals with Sucrose Ester Addition via Electron Microscopy

| Crystallization Temperature | Observed Microstructure with Stearic-Palmitic Sucrose Ester | Reference |

|---|---|---|

| 0 °C | Fine and dense fat crystal network | ugent.be |

| 20 °C | Fine and dense fat crystal network | ugent.be |

This interactive table summarizes the observed changes in the microstructure of fat crystals upon the addition of a stearic-palmitic sucrose ester, as visualized by cryo-SEM.

Atomic Force Microscopy for Surface Topography

Atomic Force Microscopy (AFM) is an ultra-high-resolution imaging technique that provides detailed topographical information at the nanoscale. oxinst.com It is exceptionally suited for characterizing the surface of crystalline particles, offering insights into surface roughness, crystal growth mechanisms, and the distribution of different components on the surface. researchgate.net

In the context of sucrose esters and their applications, AFM can be used to investigate the surface properties of sucrose particles and how they are modified by the adsorption of emulsifiers like this compound. researchgate.net Studies on sucrose crystals in lipophilic suspensions, such as those used in chocolate manufacturing, have shown that AFM can characterize surface topography and local thermal properties with nanoscale precision. oxinst.com This is critical because particle-particle interactions, which are governed by surface characteristics, influence the macroscopic properties of the suspension, including its flow behavior. researchgate.net

AFM techniques can map the surface of a crystal, revealing areas with different properties. For instance, force spectroscopy, an AFM-based technique, can measure local adhesion and mechanical properties. researchgate.netnanoscientific.org By applying heat through the AFM tip, local thermal analysis can detect thermally-induced changes, such as melting points, on the particle surface. oxinst.com This information is vital for understanding how sucrose esters are distributed on particle surfaces and how they function to stabilize suspensions by altering surface energy and wettability. researchgate.net

Table 2: Application of Atomic Force Microscopy (AFM) in Characterizing Crystal Surfaces

| AFM Technique | Information Obtained | Relevance to Sucrose Esters | Reference |

|---|---|---|---|

| Topography Imaging | Provides high-resolution 2D and 3D images of the particle surface, revealing roughness and crystal features. | Characterizes the surface of sucrose ester particles or sucrose crystals coated with the ester. | oxinst.comresearchgate.net |

| Force Spectroscopy | Measures local adhesion and mechanical properties (e.g., elasticity) of the surface. | Quantifies the interaction forces between particles and the effect of the adsorbed sucrose ester layer. | researchgate.netnanoscientific.org |

This interactive table outlines the various AFM techniques and the data they provide for the surface characterization of crystalline materials relevant to the study of sucrose esters.

Interaction Mechanisms with Complex Systems Non Biological, Fundamental Focus

Interactions with Polymers and Macromolecules (Excluding Biological Contexts)

The interaction of sucrose (B13894) acetate (B1210297) distearate with polymers is primarily driven by intermolecular forces, which allow it to modulate the physical properties of polymeric materials and improve the compatibility of polymer blends.

Sucrose acetate distearate can be integrated into polymer matrices to alter their bulk properties through non-covalent interactions such as hydrogen bonding and van der Waals forces. The available hydroxyl groups on the sucrose backbone can form hydrogen bonds with polar polymers, while the long stearate (B1226849) chains can engage in hydrophobic interactions with nonpolar polymer segments. This ability to act as an intermediary allows it to function as a plasticizer or a modifier-extender. celanese.comcelanese.com

When used as a plasticizer, it can increase the flexibility and processability of a polymer by inserting its bulky structure between polymer chains, thereby reducing intermolecular friction and increasing free volume. In other applications, it serves as a modifier or extender to increase the solids content of formulations like coatings and inks. celanese.comatamanchemicals.com For instance, the addition of sucrose esters like sucrose acetate isobutyrate (SAIB), a structurally related compound, has been shown to increase the hardness of cellulose-nitrate films and improve their flow properties. celanese.comcelanese.com The addition of SAIB to Polyox™-based formulations was found to impart elasticity and decrease brittleness. pharmaexcipients.com These interactions can lead to significant changes in the mechanical and thermal properties of the host polymer.

Table 1: Effects of Sucrose Ester Addition on Polymer Properties

| Polymer System | Sucrose Ester Type (as model) | Observed Effect | Potential Interaction Mechanism | Reference |

| Cellulose-Nitrate Films | Sucrose Acetate Isobutyrate (SAIB) | Increased hardness, improved flow properties | Intermolecular forces reducing surface imperfections | celanese.comcelanese.com |

| Polyox™ Formulations | Sucrose Acetate Isobutyrate (SAIB) | Increased elasticity, decreased brittleness, increased hardness (>490 N) after heat curing | Plasticizing effect, enhancement of polymer matrix integrity | pharmaexcipients.com |

| Hot-Melt Adhesives | Sucrose Acetate Isobutyrate (SAIB) | Lowered coating temperature, stabilizing influence | Modification of melt viscosity and thermal properties | celanese.com |

Influence on Polymer Blend Compatibility

In immiscible polymer blends, this compound can function as a compatibilizer. Its amphiphilic nature, arising from the hydrophilic sucrose head and the lipophilic stearate tails, enables it to localize at the interface between two incompatible polymer phases. This reduces the interfacial tension and improves the adhesion between the phases, leading to a more stable and finer morphology of the blend. The result is a material with enhanced mechanical properties compared to the uncompatibilized blend. Structurally similar sucrose esters are noted for their compatibility with a wide range of polymers, resins, oils, and waxes, which underpins their utility in creating stable, homogeneous blends. celanese.comatamanchemicals.com

Dispersion and Suspension Stabilization Mechanisms

This compound is an effective stabilizer for colloidal systems, such as emulsions and nanoparticle suspensions, preventing agglomeration and settling through a combination of steric and electrostatic effects.

In nanoparticle systems, this compound functions as a surface-active agent that adsorbs onto the particle surface during or after nanoparticle formation. This surface layer is crucial for the long-term stability of the dispersion. Sucrose esters have been successfully utilized to stabilize various nanoparticle types, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). nih.govresearchgate.net The choice of sucrose ester and its concentration can significantly impact the final characteristics of the nanoparticles, such as particle size (PS), polydispersity index (PDI), and encapsulation efficiency (EE). nih.govcu.edu.eg For example, in one study, a specific sucrose ester (D-1216) was found to be highly suitable for producing stable SLNs and NLCs with particle sizes around 120 nm and 160 nm, respectively. nih.govresearchgate.net The use of a combination of sucrose acetate isobutyrate and glyceryl monooleate has also been explored for creating hybrid nanoparticles, demonstrating the versatility of sucrose esters in advanced nanoparticle formulations. cu.edu.egscispace.com

Table 2: Physicochemical Properties of Sucrose Ester-Stabilized Nanoparticle Systems

| Nanoparticle System | Sucrose Ester Stabilizer (as model) | Particle Size (nm) | Polydispersity Index (PI) | Zeta Potential (ZP) (mV) | Encapsulation Efficiency (EE) (%) | Reference |

| Solid Lipid Nanoparticles (SLNs) | Sucrose Ester D-1216 | ~120 | ~0.23 | ~-26 | ~87 | nih.govresearchgate.net |

| Nanostructured Lipid Carriers (NLCs) | Sucrose Ester D-1216 | ~160 | ~0.15 | ~-26 | ~88 | nih.govresearchgate.net |

Electrostatic and Steric Stabilization Mechanisms

The primary mechanism by which non-ionic surfactants like this compound stabilize dispersions is steric stabilization. fiveable.me Once adsorbed, the molecules form a protective layer around the nanoparticles. The bulky sucrose heads and the flexible stearate chains extend into the dispersion medium, creating a significant physical barrier. fiveable.me When two particles approach each other, the overlap of these protective layers leads to a repulsive force. This force arises from two main effects: an osmotic effect due to the increased concentration of polymer chains in the overlap region, and an entropic or volume-restriction effect caused by the compression of the polymer chains. This steric repulsion is strong enough to overcome the attractive van der Waals forces that would otherwise cause the particles to aggregate. fiveable.me

Rheological Modification in Non-Clinical Material Systems

This compound is a highly viscous material that can be used to modify the flow behavior (rheology) of non-clinical systems such as inks, coatings, and adhesives. google.comnih.gov Its impact on viscosity is highly dependent on temperature and concentration. At room temperature, related compounds like SAIB are extremely viscous, with a viscosity greater than 100,000 cP, making them practically impossible to pour. google.com

This high viscosity can be leveraged to thicken formulations or control their flow, spread, and leveling. Conversely, the viscosity of sucrose esters can be dramatically reduced by increasing the temperature or by adding a solvent. nih.govatamanchemicals.com This unique characteristic allows for precise control over the application properties of a formulation. For example, a study on a drug delivery system based on SAIB demonstrated a fivefold decrease in the elastic modulus (G'), a measure of material hardness, when the temperature was increased from 22 °C to 37 °C. nih.gov This change signifies a significant decrease in viscosity, allowing the material to spread more easily at a higher temperature. nih.gov In the coatings and inks industry, the addition of sucrose esters can improve flow properties, reduce surface imperfections, and increase the solids content due to their low volatility. celanese.comatamanchemicals.com

Table 3: Temperature-Dependent Rheological Properties of a Sucrose Ester-Based System

| Temperature (°C) | Elastic Modulus (G') (Pa) | Physical State/Hardness |

| 22 | 0.04 ± 0.01 | Higher hardness, lower spreadability |

| 37 | 0.008 ± 0.004 | Lower hardness, higher spreadability |

| (Data adapted from a study on a 90% SAIB/10% EtOH system as a model for sucrose ester behavior) nih.gov |

Degradation Pathways and Stability Mechanisms of Sucrose Acetate Distearate

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolytic degradation involves the cleavage of the ester linkages in sucrose (B13894) acetate (B1210297) distearate, yielding sucrose, acetic acid, and stearic acid. The rate and extent of this degradation are significantly influenced by environmental factors such as pH and the presence of enzymes.

Influence of pH on Ester Hydrolysis

The hydrolysis of the ester bonds in sucrose acetate distearate is subject to catalysis by both acids and bases. Under acidic conditions, the ester oxygen is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. In alkaline environments, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to yield the carboxylate and alcohol.

The rate of hydrolysis is generally at its minimum in the neutral pH range and increases significantly under both acidic and alkaline conditions. The specific kinetics of hydrolysis for this compound are not extensively documented in publicly available literature, but the behavior of other sucrose esters suggests a U-shaped pH-rate profile, characteristic of specific acid and base catalysis.

Enzymatic Degradation Pathways and Enzyme Specificity

Enzymatic degradation of this compound is a significant pathway, particularly in biological systems. Lipases and esterases are the primary classes of enzymes responsible for the hydrolysis of the ester linkages. These enzymes exhibit a degree of specificity, preferentially cleaving certain ester bonds based on their position on the sucrose molecule and the nature of the fatty acid.

The enzymatic hydrolysis of sucrose esters generally proceeds in a stepwise manner. For a compound like this compound, it is plausible that either the acetate or the stearate (B1226849) esters could be hydrolyzed first, depending on the specificity of the enzyme. The complete enzymatic degradation would ultimately yield sucrose, acetic acid, and stearic acid. The kinetics of this process are dependent on factors such as enzyme concentration, temperature, and pH, with optimal conditions varying for different enzymes.

Thermal and Oxidative Degradation Mechanisms

Exposure to high temperatures and oxidizing conditions can lead to the degradation of this compound, resulting in the formation of various breakdown products and a potential loss of functionality.

Analysis of Degradation Products and Byproducts

While specific studies on the thermal and oxidative degradation products of this compound are scarce, general knowledge of the degradation of similar molecules suggests potential pathways. Thermal degradation, in the absence of oxygen, could lead to pyrolysis reactions, including decarboxylation, dehydration, and the formation of volatile organic compounds.

Oxidative degradation, which occurs in the presence of oxygen, is often initiated by the formation of free radicals. The points of unsaturation in the stearate chains, if any, and the tertiary hydrogens on the sucrose backbone are potential sites for radical attack. This can lead to a complex cascade of reactions, including the formation of hydroperoxides, which can then decompose to form a variety of smaller, volatile compounds such as aldehydes, ketones, and shorter-chain carboxylic acids. These byproducts can contribute to off-flavors and odors.

Stabilization Strategies against Thermal/Oxidative Breakdown

To mitigate thermal and oxidative degradation, various stabilization strategies can be employed. The addition of antioxidants is a common approach to inhibit oxidative breakdown. Antioxidants can function as free radical scavengers, interrupting the chain reactions of oxidation. Commonly used antioxidants in food and industrial applications include hindered phenols (like BHT and BHA), tocopherols (B72186) (Vitamin E), and ascorbic acid (Vitamin C).

Minimizing exposure to high temperatures and oxygen is another crucial strategy. Processing at the lowest possible temperatures and packaging under an inert atmosphere (such as nitrogen) can significantly reduce the extent of both thermal and oxidative degradation. The selection of appropriate packaging materials that provide a barrier to oxygen and light can also enhance the stability of the compound.

Photodegradation Mechanisms

The absorption of UV radiation can excite the electrons in the carbonyl groups of the ester linkages, leading to the formation of reactive excited states. These excited molecules can then undergo various reactions, including cleavage of the ester bond (photolysis) or the formation of free radicals, which can initiate oxidative degradation pathways similar to those described above. The presence of photosensitizers, which can absorb light energy and transfer it to the sucrose ester, can accelerate this process. To prevent photodegradation, the use of UV-blocking packaging materials or the addition of UV stabilizers can be effective.

Advanced Analytical Methodologies for Complex System Characterization

Chromatographic Techniques for Compositional Analysis

Chromatography is a cornerstone for separating and analyzing the complex mixtures often present in commercial sucrose (B13894) ester products. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for a detailed compositional analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity and the distribution of mono-, di-, tri-, and higher esters in sucrose acetate (B1210297) distearate. The synthesis of sucrose esters typically results in a mixture of molecules with varying degrees of esterification, and HPLC allows for their effective separation and quantification. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. nih.gov Separation is typically achieved on C8 or C18 columns. researchgate.nettandfonline.com The mobile phase often consists of a gradient of methanol (B129727) and water, or isocratic systems with methanol and isopropanol. researchgate.nettandfonline.com Detection methods are critical due to the lack of a strong chromophore in sucrose esters. Evaporative Light Scattering Detection (ELSD) is highly effective as it is sensitive to any non-volatile analyte, making it suitable for quantifying the different ester fractions. researchgate.net Refractive Index (RI) detectors are also employed, particularly in isocratic separations. tandfonline.com

The combination of HPLC with mass spectrometry (HPLC-MS) provides an even more powerful tool for analysis, allowing for the identification of individual positional isomers within each ester group. researchgate.net

Table 1: HPLC Methods for Sucrose Ester Analysis

| Technique | Column | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | RP-18 | Methanol/Isopropanol (95:5) | UV, RI | Quantitative analysis of ester composition | tandfonline.com |

| RP-HPLC | C8 | Methanol/Water (gradient) | ELSD | Separation and quantification of mono- to octa-esters | researchgate.net |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is essential for the analysis of volatile components and potential degradation products in sucrose acetate distearate. Due to the low volatility of sucrose esters, derivatization is typically required before GC analysis. nih.gov The most common derivatization techniques are silylation and acetylation, which increase the volatility of the molecules. restek.com

This technique is particularly useful for identifying and quantifying residual solvents from the manufacturing process, such as dimethylformamide or dimethyl sulfoxide (B87167). fao.org It is also employed to analyze the fatty acid profile of the sucrose ester after hydrolysis, which provides information on the composition of the stearate (B1226849) and any other fatty acid esters present.

Furthermore, GC-MS can be used to study the thermal degradation products of this compound. By heating the sample and analyzing the evolved gases, potential breakdown products can be identified, offering insights into the compound's thermal stability. A method for estimating the total sucrose ester content in food involves alkaline hydrolysis to liberate sucrose, followed by acidic hydrolysis to glucose and fructose (B13574), silylation, and then GC-MS measurement. researchgate.netnih.gov

Table 2: GC-MS for Analysis of Sucrose Ester Related Components

| Analyte | Derivatization | Column Type | Application | Reference |

|---|---|---|---|---|

| Liberated Sucrose (as glucose & fructose) | Silylation | Capillary | Quantification of total sucrose esters in food | researchgate.netnih.gov |